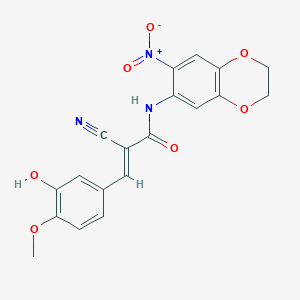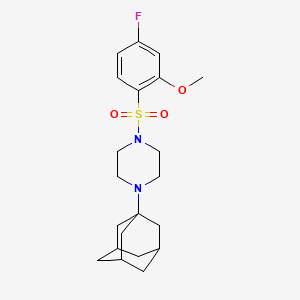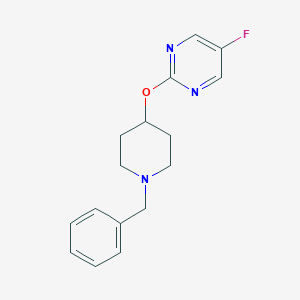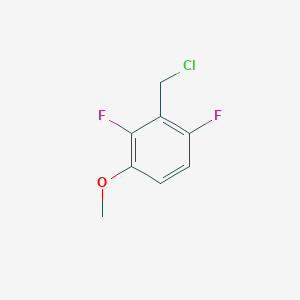
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Übersicht
Beschreibung
Chloromethyl chloroformate and Epichlorohydrin are examples of chloromethyl compounds. They are used in various applications including the synthesis of other substances .
Synthesis Analysis
2-Chloromethyl-4 (3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .Molecular Structure Analysis
The solid-state molecular structure of similar compounds has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies .Chemical Reactions Analysis
Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .Physical And Chemical Properties Analysis
Chloromethyl chloroformate is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Selectfluor F-TEDA-BF4 has been identified as a versatile mediator or catalyst in organic chemistry, facilitating various functionalizations of organic compounds, including selective iodination, bromination, chlorination, nitration, and thiocyanation. It also promotes allylstannation of aldehydes and imines, cleavage of protective groups, and catalyzes regioselective ring openings and cycloaddition reactions (Stavber & Zupan, 2005).
Electrochemical Reduction
- The electrochemical reduction of related methoxybenzene compounds has been extensively studied, with findings showing that such reductions can lead to various dechlorinated products, revealing potential pathways for environmental decontamination of chlorinated organic pollutants (McGuire & Peters, 2016).
Environmental Chemistry
- Chlorinated breakdown products have been observed during the degradation of sunscreen agents, indicating that compounds related to 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene could undergo similar transformations in the presence of sodium hypochlorite, highlighting concerns and pathways for environmental degradation of such chemicals (Gackowska et al., 2015).
Wirkmechanismus
While specific information on the mechanism of action of “2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene” is not available, similar compounds like Sevelamer prevent hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSIURJCCAQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

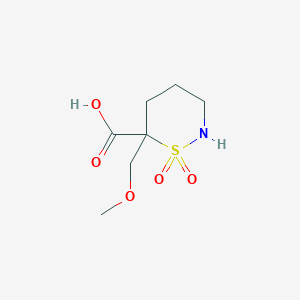
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)
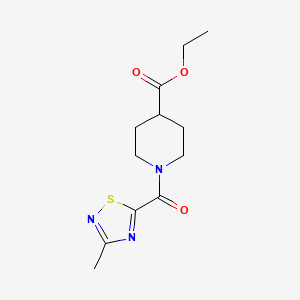

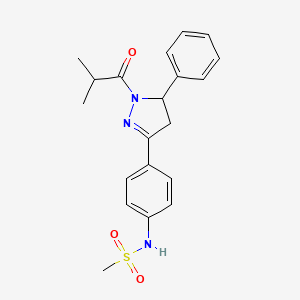

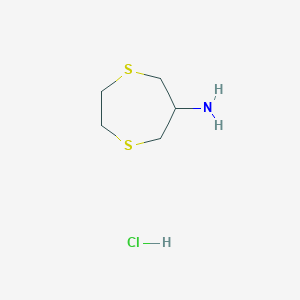
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
